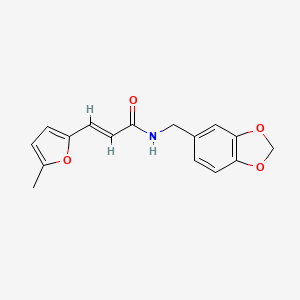![molecular formula C18H20N2O2S B5719689 methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)
methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate, commonly known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. Despite its toxic effects, MPTP has been a valuable tool in understanding the mechanisms underlying Parkinson's disease and developing new treatments for the condition.
作用机制
MPTP is converted to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and leads to cell death through oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons by MPTP leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. This results in a range of physiological and biochemical effects, including motor symptoms such as tremors, rigidity, and bradykinesia, as well as cognitive and behavioral changes.
实验室实验的优点和局限性
MPTP has several advantages as a model for Parkinson's disease, including its ability to selectively destroy dopaminergic neurons and induce symptoms similar to those seen in the disease. However, its toxic nature and the specialized equipment and expertise required for its synthesis and handling limit its use in lab experiments.
未来方向
There are several future directions for research on MPTP and its role in Parkinson's disease. These include further studies on the mechanisms underlying MPTP-induced neurotoxicity, the development of new treatments for the condition based on these mechanisms, and the identification of new compounds that can selectively target dopaminergic neurons without the toxic effects of MPTP. Additionally, the use of MPTP as a model for other neurodegenerative conditions, such as Alzheimer's disease, is an area of ongoing research.
In conclusion, MPTP is a potent neurotoxin that has been widely used in scientific research as a model for Parkinson's disease. Despite its toxic effects, MPTP has been a valuable tool in understanding the mechanisms underlying the disease and developing new treatments for the condition. Ongoing research on MPTP and its role in neurodegenerative conditions holds promise for the development of new treatments and therapies.
合成方法
MPTP can be synthesized through several different methods, including the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride and subsequent reaction with N-(2-phenylethyl)amine. Other methods involve the reaction of 4-methyl-3-nitrobenzoic acid with thioamides or the reaction of 4-methyl-3-nitrobenzoyl chloride with N-(2-phenylethyl)amine. The synthesis of MPTP requires specialized equipment and expertise due to its toxic nature.
科学研究应用
MPTP has been widely used in scientific research as a model for Parkinson's disease. By selectively destroying dopaminergic neurons in the brain, MPTP induces symptoms similar to those seen in Parkinson's disease, including tremors, rigidity, and bradykinesia. This has allowed researchers to study the mechanisms underlying the disease and develop new treatments for the condition.
属性
IUPAC Name |
methyl 4-methyl-3-(2-phenylethylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-8-9-15(17(21)22-2)12-16(13)20-18(23)19-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOZLTMUISOCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5719627.png)
![2-{[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]amino}benzoic acid](/img/structure/B5719628.png)
![4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5719642.png)


![1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5719650.png)

![N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719664.png)
![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)

![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)

![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)